D-2-Cyanophenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

D-2-CPA acts as a competitive inhibitor for several enzymes, particularly those involved in amino acid metabolism. This property makes it valuable in studying enzyme function and potential drug development. For example, research suggests D-2-CPA can inhibit phenylalanine hydroxylase, an enzyme involved in the breakdown of the amino acid phenylalanine. This inhibition could be relevant in understanding and potentially treating phenylketonuria, a genetic disorder affecting phenylalanine metabolism [].

Protein-Protein Interactions:

D-2-CPA can incorporate into proteins during their synthesis, altering their structure and function. This ability allows researchers to probe protein-protein interactions and understand how specific regions of proteins contribute to their overall activity. By strategically incorporating D-2-CPA into specific protein sequences, scientists can investigate the role of different protein domains in binding and signaling processes [].

Neurodegenerative Diseases:

Emerging research suggests D-2-CPA might hold promise in understanding and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's. Studies indicate that D-2-CPA can interact with specific proteins involved in the aggregation and misfolding of proteins associated with these diseases []. However, further research is needed to determine the effectiveness and safety of D-2-CPA in this context.

Cancer Research:

D-2-CPA has shown potential in inhibiting the growth and proliferation of certain cancer cells. This effect is likely due to its interference with amino acid metabolism and protein synthesis within cancer cells. While the precise mechanisms are still under investigation, D-2-CPA serves as a potential tool for studying cancer cell biology and exploring novel treatment strategies [].

D-2-Cyanophenylalanine is an amino acid derivative characterized by the presence of a cyano group attached to the phenylalanine structure. Its chemical formula is , and it is commonly used as a substrate in enzymatic reactions within biochemistry and molecular biology. This compound plays a significant role in synthesizing peptides and proteins, acting as a building block for specific amino acid sequences and facilitating the formation of peptide bonds during protein synthesis .

- Enzyme inhibition: The cyano group might interfere with the binding of D-2-CPA to enzymes that typically interact with natural amino acids, potentially leading to enzyme inhibition [].

- Protein engineering: Incorporation of D-2-CPA into peptides or proteins could introduce novel functionalities or alter protein folding and stability [].

- Oxidation: Involves adding oxygen or removing hydrogen, typically using agents like potassium permanganate.

- Reduction: This reaction adds hydrogen or removes oxygen, often facilitated by reducing agents such as lithium aluminum hydride.

- Substitution: A functional group is replaced by another, commonly involving nucleophilic reagents.

These reactions are crucial for modifying D-2-Cyanophenylalanine for various applications in research and industry.

D-2-Cyanophenylalanine exhibits unique biological activity due to its incorporation into proteins. It acts as a spectroscopic probe, allowing researchers to study protein dynamics and interactions at the molecular level. The cyanophenyl group can participate in Förster resonance energy transfer (FRET) and infrared spectroscopy, which are essential for investigating protein folding, conformational changes, and protein-protein interactions .

The synthesis of D-2-Cyanophenylalanine typically involves a reaction where phenylalanine is treated with a cyano-containing reagent. This process may include:

- Cyanation Reaction: Directly reacting phenylalanine with cyanide sources.

- Protective Group Strategies: Utilizing protective groups like tert-butoxycarbonyl (Boc) during synthesis to enhance yield and selectivity .

These methods allow for the efficient production of D-2-Cyanophenylalanine for various applications.

D-2-Cyanophenylalanine has several important applications:

- Biochemical Research: Used as a substrate in enzymatic reactions and peptide synthesis.

- Spectroscopy: Serves as a probe for studying protein structures and dynamics due to its unique photophysical properties.

- Medical Imaging: Acts as a chelator for radionuclides in diagnostic imaging applications .

These applications highlight its versatility in scientific research and industry.

Studies involving D-2-Cyanophenylalanine focus on its interactions within proteins. It has been shown to modulate fluorescence in proteins, which can be influenced by surrounding amino acids. For instance, interactions with tyrosine residues can significantly affect its fluorescence properties, making it valuable for probing protein folding and dynamics .

D-2-Cyanophenylalanine shares similarities with other cyanophenylalanine derivatives but is unique due to its specific structural features that confer distinct properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Cyanophenylalanine | Cyanophenyl group at the para position | Different spectral features |

| 3-Cyanophenylalanine | Cyanophenyl group at the meta position | Comparable but distinct properties |

| Phenylalanine | Parent compound without the cyano group | Lacks unique spectroscopic properties |

These comparisons illustrate how D-2-Cyanophenylalanine stands out among similar compounds due to its specific applications in spectroscopy and biochemistry .

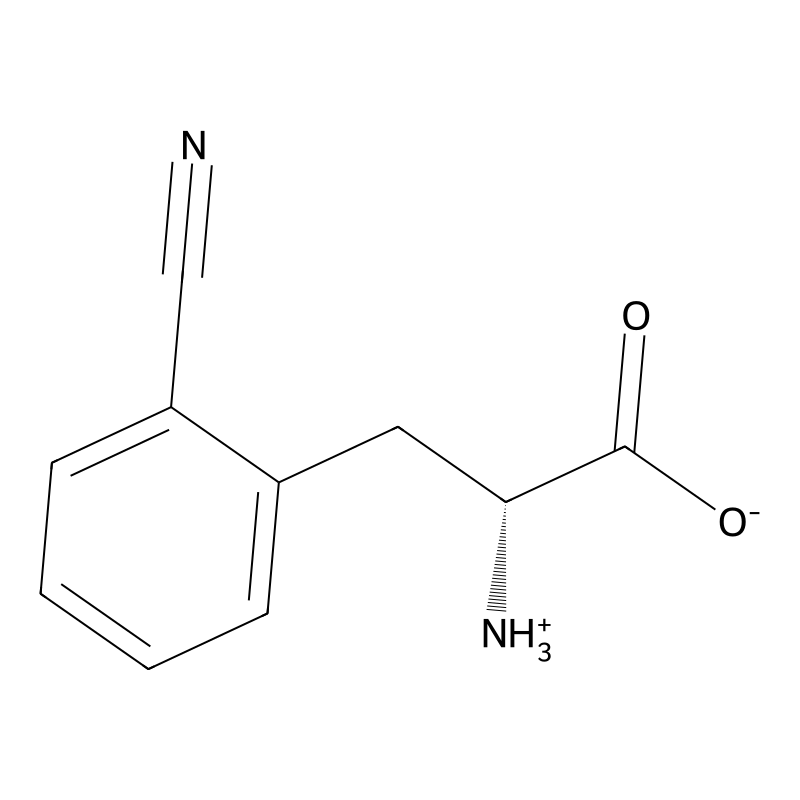

D-2-Cyanophenylalanine is classified as a non-proteinogenic amino acid due to its absence in natural proteins. Its structure comprises a phenylalanine backbone with a cyano (-CN) substituent at the second carbon of the benzene ring (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |

| SMILES | C1=CC=C(C(=C1)CC@HN)C#N | |

| InChI Key | OCDHPLVCNWBKJN-SECBINFHSA-N | |

| Molecular Weight | 190.20 g/mol |

The cyano group introduces electronic anisotropy, altering solubility and reactivity compared to canonical phenylalanine.

Historical Context and Discovery

While phenylalanine was first isolated in 1879 and synthesized in 1882, D-2-Cyanophenylalanine emerged much later as a synthetic derivative. PubChem records indicate its creation in 2006, reflecting advancements in amino acid modification techniques. Its development aligns with the rise of non-canonical amino acids (ncAAs) in the 21st century, driven by demands for tailored biochemical probes and therapeutic agents.

Nomenclature Systems and Terminology

The compound adheres to multiple naming conventions:

- IUPAC: Prioritizes functional groups, yielding (2R)-2-amino-3-(2-cyanophenyl)propanoic acid.

- Biochemical shorthand: Denoted as D-Phe(2-CN)-OH or H-D-Phe(2-CN)-OH in peptide sequences.

- HELM notation: Represents peptide linkages as

PEPTIDE1{[c1ccc(c(c1)C[C@H](C(=O)O)N)C#N]}$$$$.

The "D-" prefix specifies the R-configuration, critical for chiral recognition in enzymatic reactions.

Position in Amino Acid Chemistry

As an ncAA, D-2-Cyanophenylalanine occupies a niche in synthetic biology:

- Structural role: The ortho-cyano group sterically hinders rotation, stabilizing specific protein conformations.

- Functional role: Serves as a fluorescence quencher in Förster resonance energy transfer (FRET) studies.

- Chemical handle: Enables bioorthogonal reactions for protein labeling and macrocyclization.

Its utility stems from the cyano group’s dual role as a hydrogen-bond acceptor and electron-withdrawing moiety, enhancing interactions in hydrophobic pockets.

Molecular Structure and Formula (C10H10N2O2)

D-2-Cyanophenylalanine possesses the molecular formula C10H10N2O2 and a molecular weight of 190.20 grams per mole [1] [2]. The compound is systematically named as (2R)-2-amino-3-(2-cyanophenyl)propanoic acid, reflecting its structural composition and stereochemical configuration [1]. The molecule consists of a fundamental amino acid backbone featuring an alpha-carbon center bonded to an amino group, a carboxyl group, and a hydrogen atom, with the defining characteristic being the 2-cyanophenyl side chain [1] [2].

The structural architecture of D-2-cyanophenylalanine incorporates a phenyl ring substituted with a cyano group at the ortho position (position 2), which distinguishes it from other cyanophenylalanine isomers [1] [21]. The cyano group introduces significant electronic effects due to its strong electron-withdrawing nature, substantially altering the electronic properties of the aromatic system compared to unsubstituted phenylalanine [17] [21]. The InChI representation of the compound is InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1, providing a complete structural description [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H10N2O2 | [1] [2] |

| Molecular Weight | 190.20 g/mol | [1] [2] |

| IUPAC Name | (2R)-2-amino-3-(2-cyanophenyl)propanoic acid | [1] |

| CAS Number | 263396-41-4 | [1] [2] |

| InChI Key | OCDHPLVCNWBKJN-SECBINFHSA-N | [1] |

Stereochemistry and Enantiomeric Configuration

D-2-Cyanophenylalanine exhibits D-configuration, indicating the R-stereochemistry at the alpha-carbon according to the Cahn-Ingold-Prelog nomenclature system [1] [6]. The stereocenter is designated as (R) based on the priority assignment of the four substituents around the chiral carbon, where the carboxyl group receives highest priority, followed by the amino group, the 2-cyanobenzyl side chain, and finally the hydrogen atom [6]. The specific rotation of D-2-cyanophenylalanine has been measured as [α]D20 = -14.0° ± 2.0° (c=1, H2O), confirming its optical activity and stereochemical purity [8].

The enantiomeric configuration is crucial for the compound's biological and chemical properties, as the D-form exhibits distinct behavior compared to its L-enantiomer counterpart [5]. The stereochemical designation follows established conventions where D-amino acids represent the mirror image of the naturally occurring L-amino acids [6]. The absolute configuration has been confirmed through various analytical methods, including chiral chromatography and optical rotation measurements [8].

Physical Properties

Melting Point and Thermal Stability

The thermal properties of D-2-cyanophenylalanine derivatives provide insight into the compound's stability profile [11] [15]. Related Boc-protected derivatives exhibit melting points in the range of 85-87°C, suggesting the parent compound possesses similar thermal characteristics [11]. Thermal stability studies indicate that cyanophenylalanine derivatives generally decompose at temperatures above 200°C, consistent with typical amino acid behavior [28]. The predicted boiling point for related cyanophenylalanine compounds ranges from 375.7 ± 32.0°C to 394.1 ± 37.0°C under standard atmospheric pressure [4] [36] [37].

Solubility Profiles in Various Solvents

D-2-Cyanophenylalanine demonstrates limited solubility in water, a characteristic shared with other aromatic amino acid derivatives [13] [37]. The compound exhibits enhanced solubility in polar organic solvents such as dimethyl sulfoxide and methanol [17]. Solubility studies of related phenylalanine derivatives reveal that the introduction of cyano substituents generally decreases water solubility compared to the parent phenylalanine [13]. The compound is typically stored in sealed containers under dry conditions at 2-8°C to maintain stability [4] [8].

| Solvent Type | Solubility Profile | Reference |

|---|---|---|

| Water | Limited solubility | [13] [37] |

| Dimethyl sulfoxide | Good solubility | [17] |

| Methanol | Enhanced solubility | [17] |

| Organic solvents | Variable, generally improved | [17] |

Spectroscopic Characteristics

The spectroscopic properties of D-2-cyanophenylalanine are dominated by the cyano group and aromatic ring system [21] [29] [30]. Infrared spectroscopy reveals characteristic cyano stretching vibrations in the region of 2200-2300 cm⁻¹, with the exact frequency dependent on the local environment and hydrogen bonding interactions [12] [14] [29]. The cyano group serves as an excellent infrared probe due to its strong transition dipole moment and sensitivity to environmental changes [29] [30].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with the aromatic protons appearing in the 7-8 ppm region and the cyano carbon exhibiting characteristic chemical shifts around 117-120 ppm [34]. The compound shows distinct ultraviolet absorption characteristics, with electronic transitions red-shifted compared to phenylalanine due to the electron-withdrawing cyano substitution [21] [35]. Fluorescence spectroscopy reveals that cyanophenylalanine derivatives exhibit unique photophysical properties, with quantum yields comparable to other aromatic amino acids [21] [25].

Two-dimensional infrared spectroscopy studies demonstrate that the cyano group undergoes spectral diffusion on various timescales, making it valuable for studying protein dynamics and conformational changes [12] [31] [32]. The vibrational lifetime of the cyano stretch is sufficiently long to enable detailed characterization of molecular motions [29] [30].

Chemical Reactivity

Cyano Group Reactivity

The cyano group in D-2-cyanophenylalanine exhibits characteristic nitrile reactivity while being modulated by its aromatic environment [17] [20]. The electron-withdrawing nature of the cyano substituent influences both the aromatic ring's electronic properties and the reactivity of the nitrile functionality [17]. Studies on related cyano-substituted compounds demonstrate that the cyano group can participate in various chemical transformations, including nucleophilic addition reactions and cyclization processes [20].

The cyano group's reactivity is significantly influenced by its ortho position on the aromatic ring, which creates unique steric and electronic environments [41]. Research indicates that ortho-substituted cyanophenylalanine derivatives exhibit distinct reactivity patterns compared to meta and para isomers [21] [41]. The proximity of the cyano group to the amino acid side chain can lead to intramolecular interactions that affect overall chemical behavior [41].

Carboxylic and Amino Group Chemistry

The carboxylic acid and amino group functionalities in D-2-cyanophenylalanine retain their characteristic amino acid reactivity patterns [2] [18]. The carboxyl group exhibits typical acid behavior with a predicted pKa of approximately 2.06 ± 0.10, consistent with other aromatic amino acids [4]. The amino group demonstrates standard basic properties, participating in acylation, alkylation, and peptide bond formation reactions [2] [18].

The presence of the ortho-cyano substituent introduces subtle electronic effects that can influence the reactivity of both the carboxyl and amino groups [17]. These effects are primarily transmitted through the aromatic ring system and the methylene bridge connecting the phenyl ring to the amino acid backbone [17]. Standard protective group chemistry, including Boc and Fmoc protection, proceeds efficiently with D-2-cyanophenylalanine, enabling its use in peptide synthesis applications [7] [19].

Comparative Analysis with Related Phenylalanine Derivatives

D-2-Cyanophenylalanine represents one member of a broader family of cyanophenylalanine isomers, each exhibiting distinct properties based on the position of cyano substitution [21] [22] [41]. Comparative studies reveal that ortho-substituted cyanophenylalanine (2-position) exhibits different spectroscopic and chemical properties compared to meta (3-position) and para (4-position) isomers [21] [41]. The ortho position creates unique steric constraints and electronic effects due to the proximity of the cyano group to the amino acid side chain [41].

| Isomer | Position | Key Characteristics | Reference |

|---|---|---|---|

| 2-Cyanophenylalanine | Ortho | Unique steric effects, distinct IR properties | [21] [41] |

| 3-Cyanophenylalanine | Meta | Intermediate electronic effects | [21] [38] |

| 4-Cyanophenylalanine | Para | Strong electron-withdrawing effects, highest stability | [21] [25] [36] |

Fluorescence studies demonstrate that all cyanophenylalanine isomers exhibit comparable molar absorptivities and quantum yields, making them interchangeable for certain spectroscopic applications [21]. However, the ortho isomer shows distinct environmental sensitivity patterns compared to meta and para derivatives [21] [39]. The 2-cyanophenylalanine isomer demonstrates unique hydrogen bonding capabilities due to the geometric constraints imposed by the ortho substitution [39].

Comparative analysis with other phenylalanine derivatives reveals that cyano substitution generally increases the compound's electron-withdrawing character while maintaining amino acid functionality [22] [27]. The D-enantiomer exhibits different biological recognition patterns compared to the L-form, particularly in enzyme-substrate interactions and transport processes [22] [23]. These differences make D-2-cyanophenylalanine valuable for specific research applications where the unnatural stereochemistry is advantageous [18] [23].

Classical Synthetic Routes

Classical synthetic approaches to D-2-cyanophenylalanine rely on well-established organic chemistry transformations that have been refined over decades of research and development.

Strecker Synthesis Approaches

The Strecker synthesis represents one of the most fundamental and historically significant methods for amino acid preparation [5] [6]. This classical approach, first reported by Adolph Strecker in 1850, operates through a two-step mechanism involving imine formation followed by cyanide addition and subsequent hydrolysis [7] [8].

For D-2-cyanophenylalanine synthesis, the Strecker approach begins with 2-cyanobenzaldehyde as the starting material [5] [9]. The first step involves imine formation through the reaction of the aldehyde with ammonia in the presence of ammonium chloride, which serves both as a mild acid (pKa of NH4+ approximately 10) and as a source of NH3 [10]. The aldehyde undergoes protonation, making it a better electrophile, followed by nucleophilic attack by ammonia to form a tetrahedral intermediate [10].

The key mechanistic steps proceed as follows: proton transfer results in OH2(+) formation, which serves as an excellent leaving group. Elimination of water produces an iminium ion intermediate, which is subsequently attacked by cyanide ion to form the crucial C-C bond and generate the alpha-amino nitrile [10]. The cyanide source typically employed is potassium cyanide, representing an economical and effective reagent choice [11].

The second phase involves nitrile hydrolysis under acidic conditions using H3O+ [5] [9]. The nitrile nitrogen undergoes protonation, followed by water attack at the nitrile carbon. Through a series of proton transfers and water additions, the nitrile group transforms into a carboxylic acid while the amino group becomes protonated under the acidic conditions [5]. This process ultimately yields the target amino acid as a racemic mixture, requiring subsequent resolution for enantiopure material [9].

The Strecker synthesis offers several advantages including broad applicability across various amino acid structures, relatively mild reaction conditions, and the use of readily available starting materials [7]. The process typically operates at room temperature to 50°C, making it suitable for laboratory-scale synthesis [5]. However, limitations include the production of racemic mixtures and the requirement for cyanide handling, necessitating appropriate safety protocols [9].

Sandmeyer Reaction Applications

The Sandmeyer reaction provides an alternative classical approach for synthesizing aromatic amino acid derivatives through diazonium salt chemistry [12] [13]. This transformation, discovered by Swiss chemist Traugott Sandmeyer in 1884, enables the conversion of aromatic amino groups into various functional groups including cyanides [12] [14].

For D-2-cyanophenylalanine synthesis via Sandmeyer chemistry, the process begins with 2-aminophenylalanine as the precursor [13] [15]. The reaction mechanism proceeds through a radical-nucleophilic aromatic substitution pathway [12] [16]. The first step involves diazotization, where the aromatic primary amine reacts with nitrous acid generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) [17] [15].

The diazotization mechanism involves initial formation of nitrous acid through the reaction of sodium nitrite with hydrochloric acid [13]. The resulting nitrosonium ion acts as an electrophile, attacking the aromatic amine to form the diazonium salt [15]. This intermediate exhibits exceptional reactivity due to the nitrogen gas serving as an excellent leaving group [12].

The substitution step employs copper(I) cyanide as both catalyst and cyanide source [12] [18]. The mechanism involves single electron transfer from copper to the diazonium species, generating a diazo radical and copper(II) cyanide [16] [15]. The diazo radical subsequently eliminates nitrogen gas, producing an aryl radical that reacts with copper(II) cyanide to restore the copper(I) catalyst and form the desired cyanide-substituted product [15].

The Sandmeyer approach offers high regioselectivity and excellent functional group tolerance [12] [18]. The reaction typically requires temperatures of 25-30°C after the initial low-temperature diazotization step [15]. Advantages include predictable product formation and compatibility with various aromatic systems. However, limitations encompass the requirement for pre-existing aromatic amine functionality and the need for careful temperature control during diazotization [13] [14].

Modern Synthetic Strategies

Contemporary approaches to D-2-cyanophenylalanine synthesis leverage advanced catalytic systems, biocatalysis, and flow chemistry technologies to achieve enhanced selectivity, efficiency, and environmental sustainability.

Enzymatic Cascade Systems

Modern biocatalytic approaches employ sophisticated enzyme cascades to achieve stereoselective amino acid synthesis [19] [20]. Phenylalanine ammonia lyase (PAL) systems have demonstrated exceptional utility in synthesizing substituted phenylalanine derivatives [19] [21]. Research by Parmeggiani and colleagues established a novel one-pot approach coupling PAL amination with chemoenzymatic deracemization [19].

This system operates through stereoselective oxidation and nonselective reduction cycles [19]. The PAL from Anabaena variabilis exhibits broad substrate specificity and enhanced expression levels compared to non-bacterial PALs [19]. Through directed evolution, researchers identified variants such as H359Y that demonstrate 3.52-fold increased specific activity for D-phenylalanine formation [19]. The optimized cascade achieved 78% conversion with >99% enantiomeric excess [19].

Biocatalytic Stereoinversion

Advanced stereoinversion cascades enable direct conversion of readily available L-amino acids to their D-enantiomers [22]. This approach employs L-amino acid deaminase from Proteus mirabilis (PmLAAD) coupled with D-amino acid dehydrogenase systems [22]. The cascade first deaminates L-phenylalanine to phenylpyruvic acid, followed by stereoselective reductive amination to produce D-phenylalanine with quantitative yield and >99% enantiomeric excess [22].

The integration of formate dehydrogenase-based NADPH recycling systems enhances process economics and sustainability [22]. This method represents a concise and efficient route for asymmetric synthesis, demonstrating broad applicability across various aromatic and aliphatic amino acids [22].

Photobiocatalytic Methods

Emerging photobiocatalytic approaches merge the unique activities of enzymes with small-molecule photochemistry [23]. These synergistic methods enable new catalytic reactions that are novel to both biology and traditional chemistry [23]. The process involves two co-occurring catalytic reactions: photochemical generation of short-lived intermediates that interact with enzymatic reactive intermediates [23].

The biocatalytic component activates natural amino acid substrates to form enzymatic intermediates, while photocatalysts absorb visible light to activate secondary substrates, creating highly reactive radical species [23]. This approach demonstrates stereoselective product formation and enables access to non-canonical amino acid structures [23].

Industrial Production Methods

Industrial synthesis of D-2-cyanophenylalanine requires scalable processes that balance economic considerations, product quality, and environmental impact.

Microbial Fermentation Systems

Large-scale amino acid production predominantly relies on microbial fermentation using engineered microorganisms [24] [25]. Corynebacterium glutamicum and Escherichia coli represent the primary industrial production strains [24] [26]. These organisms have been safely employed in food biotechnology for over 50 years [25].

Modern fermentation processes operate in the multi-ton scale with production costs remaining low due to optimized carbon and nitrogen utilization [26]. The global amino acid market reached 6.68 million tons in 2014, with projections of 10 million tons by 2022 [26]. Fermentation processes achieve purities of 95-98% with minimal environmental impact [27].

Recent advances incorporate CRISPR-Cas9 technology for metabolic engineering, enabling enhanced amino acid overproduction [28] [25]. Genome-reduced strains and biosensor systems facilitate improved strain development and process control [25]. The flexible feedstock concept allows utilization of alternative carbon sources, enhancing process sustainability [25].

Chemical Synthesis at Scale

Industrial chemical synthesis operates through batch or continuous processes in glass or stainless steel reactors [29]. Production runs typically handle 200 kg per batch, utilizing high-quality raw materials and solvents subject to rigorous quality control [29]. Each production lot undergoes enantiomeric purity analysis by gas chromatography [29].

Chemical synthesis achieves purities of 98-99.5% but requires medium-scale investment and generates moderate environmental impact [27]. The approach offers flexibility in product specifications and can rapidly respond to market demands [30].

Process Integration and Automation

Modern industrial facilities employ fully integrated and automated systems connecting all production stages from raw material preparation to final product packaging [27]. Advanced process control systems monitor critical parameters including temperature, pH, oxygen levels, and substrate concentrations in real-time [27].

Automated cleaning-in-place (CIP) and sterilization-in-place (SIP) systems ensure product quality and reduce contamination risks [27]. Modular, GMP-compliant systems with PLC/SCADA controls provide scalable solutions for amino acid manufacturing [27].

Purification and Characterization Techniques

Effective purification and characterization of D-2-cyanophenylalanine requires sophisticated separation and analytical techniques to achieve pharmaceutical-grade purity.

Chromatographic Separation Methods

Ion exchange chromatography represents the primary industrial purification method for amino acids [31] [32]. Strong acid cation exchangers (SACER) and strong base anion exchangers (SBAER) enable separation based on charge differences at specific pH values [31]. For D-2-cyanophenylalanine, ion-exclusion chromatography using NH4-form or Na-form SACERs effectively separates neutral amino acids from acidic impurities [31].

High-performance liquid chromatography (HPLC) provides high-resolution separation with analysis times of 20-30 minutes [33] [34]. Reversed-phase C18 columns combined with gradient elution systems achieve excellent separation of structurally related amino acids [34]. The method demonstrates linearity over concentration ranges of 20-400 μg/mL with mean recoveries between 98.91-100.77% [34].

Chiral chromatography enables enantiomeric separation using chiral stationary phases [32]. The process involves differential interactions between enantiomers and chiral selectors, allowing collection of optically pure products [32]. Analysis times range from 25-45 minutes with detection limits of 0.05-0.1% for enantiomeric impurities [32].

Crystallization Processes

Crystallization serves as the final purification step to obtain high-purity amino acid crystals [35] [36]. Metal-Assisted and Microwave-Accelerated Evaporative Crystallization (MA-MAEC) demonstrates significant advantages over conventional methods [35]. This technique reduces crystallization time up to 9-fold while increasing crystal growth rates up to 50-fold [35].

The MA-MAEC process employs silver nanoparticle films (SNFs) as selective nucleation sites combined with microwave heating to generate temperature gradients [36]. For amino acids with low solubility such as phenylalanine derivatives, controlled precipitation from ion exchange resins prevents unwanted precipitation during desorption [31].

Advanced Characterization Methods

Modern characterization employs multiple analytical techniques for comprehensive product assessment [35]. Raman spectroscopy and powder X-ray diffraction confirm crystal structure integrity [35]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation with detection limits of 1-10 μM [37] [38].

Optical microscopy enables determination of crystal morphology, size distribution, and growth kinetics [35]. Particle size analysis and zeta potential measurements assess physical properties critical for downstream processing [39].

Analytical Methods for Quality Assessment

Comprehensive quality assessment of D-2-cyanophenylalanine requires multiple analytical approaches to ensure product specifications meet pharmaceutical and research standards.

High-Performance Liquid Chromatography

HPLC represents the most widely employed analytical method for amino acid analysis [33] [40]. Pre-column derivatization using o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) enhances detection sensitivity and selectivity [33] [41]. Post-column derivatization with ninhydrin provides alternative detection strategies [33].

Modern HPLC systems achieve detection limits of 0.1-1 μg/mL for underivatized amino acids using UV detection at 225 nm [34]. Gradient elution with phosphate buffer and acetonitrile enables separation within 25-minute run times [34]. Method validation demonstrates excellent precision with relative standard deviations between 0.28-1.92% [34].

Mass Spectrometry Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity compared to traditional methods [42] [43]. The AAA-MS method eliminates derivatization requirements and chromatographic separation needs [42]. Detection limits reach 5.4-91 fmol with analysis times of 14.5 minutes [43].

Isotope dilution mass spectrometry enables highest accuracy quantification for standard reference materials [44]. The method employs stable isotope-labeled internal standards for precise quantification [42]. Selected reaction monitoring (SRM) transitions provide definitive analyte identification [43].

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy offers unambiguous structural confirmation and quantitative analysis capabilities [37] [45]. 1H NMR provides detailed information about amino acid environments with chemical shifts characteristic of specific functional groups [37]. 15N-labeled amino acids enable specialized metabolic studies with enhanced sensitivity at reduced temperatures [46].

Quantitative NMR (qNMR) facilitates direct protein quantification through aromatic amino acid analysis [45]. The method achieves recoveries of ~97% for aromatic amino acids at millimolar concentrations [45]. 19F-tagged approaches enable detection in complex mixtures with high selectivity [38].

Specialized Analytical Techniques

Capillary electrophoresis provides rapid separation with analysis times of 10-20 minutes and detection limits of 0.1-0.5 μg/mL [32]. The technique offers high resolution for structurally similar compounds with minimal sample preparation requirements [32].

Ion chromatography enables separation based on charge interactions with analysis times of 30-60 minutes [32]. The method proves particularly valuable for purification monitoring and process control applications [31].

Fluorescence spectroscopy combined with derivatization reagents such as fluorescamine provides picomole-level detection sensitivity [47]. The ninhydrin color test remains valuable for qualitative amino acid detection with 0.1 micromole sensitivity [47].